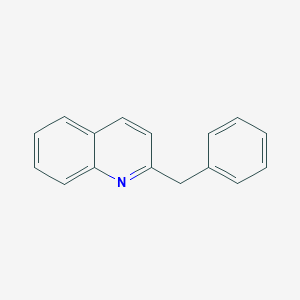
3-Vinylcyclohexanone
概要
説明
3-Vinylcyclohexanone: is an organic compound with the molecular formula C₈H₁₂O. It is a derivative of cyclohexanone, where a vinyl group is attached to the third carbon of the cyclohexanone ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-vinylcyclohexanone typically involves the formation of a bicyclo[3.1.1]heptane intermediate, followed by a ring-opening reaction to yield the desired product. One common method includes the vinylation of enolates with a vinyl cation equivalent. For example, the reaction of cyclohexanone with chloroacetaldehyde diethyl acetal in the presence of a strong base can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of ionic liquids and other advanced solvents may also be explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3-Vinylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and other electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: 3-Vinylcyclohexanone is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure makes it a valuable building block for various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and other fine chemicals .
作用機序
The mechanism of action of 3-vinylcyclohexanone involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .
類似化合物との比較
Cyclohexanone: A simple ketone with a six-membered ring, lacking the vinyl group.
3-Methylcyclohexanone: Similar to 3-vinylcyclohexanone but with a methyl group instead of a vinyl group.
Cyclohexene: An unsaturated hydrocarbon with a double bond in the ring structure.
Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
特性
IUPAC Name |
3-ethenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVDMUZRMVBLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339615 | |
| Record name | Cyclohexanone, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-63-2 | |
| Record name | Cyclohexanone, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing chiral 3-Vinylcyclohexanone derivatives like (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone?
A1: The synthesis of chiral this compound derivatives, specifically (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone (12a, R = Ac), is significant because it provides a pathway for the asymmetric synthesis of elemanoids. [] Elemanoids are a class of natural products with diverse biological activities. The chirality of these intermediates is crucial as it dictates the stereochemistry of the final elemanoid product, which ultimately influences its biological properties. []
Q2: How does the phenylthio radical contribute to the synthesis of substituted 3-vinylcyclohexanones?
A2: The phenylthio radical plays a crucial role in synthesizing substituted 3-vinylcyclohexanones by facilitating the addition of substituted vinyl groups to the cyclohexanone ring. [, ] This radical-mediated reaction offers a controlled and efficient method for introducing structural diversity into the this compound scaffold.
Q3: What challenges arise in the synthesis of substituted 3-vinylcyclohexanones using phenylthio radicals, and how are they addressed?
A3: One challenge in utilizing phenylthio radicals is the potential for unwanted ring-opening polymerization of 1,3-dioxolan-4-yl radicals, which can compete with the desired vinyl group addition. [, ] This issue is addressed by carefully controlling reaction conditions and employing strategies to interrupt the polymerization process, ensuring the efficient formation of the desired substituted 3-vinylcyclohexanones.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate](/img/structure/B154640.png)
![2-[Bis-(2-hydroxyethyl)amino]ethyl laurate](/img/structure/B154643.png)






